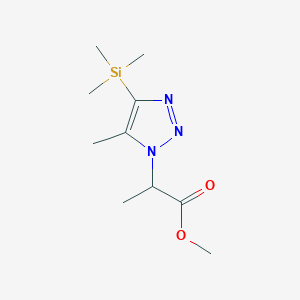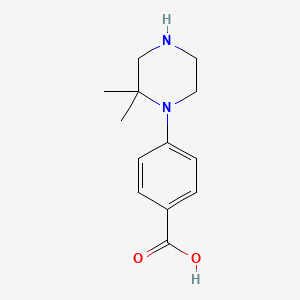
5-Desmethoxy-7-methoxy Donepezil Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Desmethoxy-7-methoxy Donepezil Hydrochloride is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer's disease. This compound is characterized by its molecular formula C24H29NO3.HCl and a molecular weight of 415.95 g/mol. It is a highly specific reversible inhibitor of acetylcholinesterase (AChE), which plays a crucial role in the management of cognitive symptoms associated with Alzheimer's disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Desmethoxy-7-methoxy Donepezil Hydrochloride typically involves the modification of Donepezil through selective demethylation and methylation reactions. The process requires careful control of reaction conditions, including temperature, pH, and the use of specific reagents to achieve the desired modifications.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis, often carried out in controlled environments to ensure purity and consistency. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis process and verify the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Desmethoxy-7-methoxy Donepezil Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
5-Desmethoxy-7-methoxy Donepezil Hydrochloride has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of other pharmaceutical compounds. In biology, it is used to study the mechanisms of acetylcholinesterase inhibition and its effects on neuronal function. In medicine, it is investigated for its potential therapeutic applications in neurodegenerative diseases. In industry, it is utilized in the development of new drugs and treatments for cognitive disorders.
Wirkmechanismus
The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 5-Desmethoxy-7-methoxy Donepezil Hydrochloride increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and improving cognitive function. The molecular targets and pathways involved include the cholinergic system and various signaling pathways related to memory and learning.
Vergleich Mit ähnlichen Verbindungen
5-Desmethoxy-7-methoxy Donepezil Hydrochloride is compared with other similar compounds, such as Rivastigmine, Galantamine, and Memantine. These compounds also act as acetylcholinesterase inhibitors or NMDA receptor antagonists and are used in the treatment of Alzheimer's disease. this compound is unique in its specific modifications and its potential for enhanced efficacy and reduced side effects.
List of Similar Compounds
Rivastigmine
Galantamine
Memantine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C24H30ClNO3 |
|---|---|
Molekulargewicht |
416.0 g/mol |
IUPAC-Name |
2-[(1-benzylpiperidin-4-yl)methyl]-6,7-dimethoxy-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C24H29NO3.ClH/c1-27-21-9-8-19-15-20(23(26)22(19)24(21)28-2)14-17-10-12-25(13-11-17)16-18-6-4-3-5-7-18;/h3-9,17,20H,10-16H2,1-2H3;1H |
InChI-Schlüssel |
UCMGKDBFYJLHCN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)C=C1)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diazanium;(2S,3S)-4-[2-[[2-[2-[(2S,3S)-3-carboxylato-2,3-dihydroxypropanoyl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B15355049.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15355055.png)
![7,10-O-Bis{[(2,2,2,-trichloroethyl)oxy]carbonyl} Docetaxel-d9](/img/structure/B15355057.png)


![Methyl 4-chloro-5-iodo-2-[(2-phenoxyacetyl)amino]benzoate](/img/structure/B15355081.png)


![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide](/img/structure/B15355105.png)


![(4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B15355142.png)

